3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine
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Overview
Description
3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine is a chemical compound with the molecular formula C10H14Cl2N2O3 and a molecular weight of 281.14 g/mol . This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6, along with the 2,2-diethoxyethoxy group at position 4, makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,6-dichloropyridazine with 2,2-diethoxyethanol under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-4-isopropylpyridazine: Similar in structure but with an isopropyl group instead of the 2,2-diethoxyethoxy group.
3,6-Dichloropyridazine: Lacks the 2,2-diethoxyethoxy group, making it less complex.
Uniqueness
3,6-Dichloro-4-(2,2-diethoxyethoxy)pyridazine is unique due to the presence of the 2,2-diethoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,6-dichloro-4-(2,2-diethoxyethoxy)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2O3/c1-3-15-9(16-4-2)6-17-7-5-8(11)13-14-10(7)12/h5,9H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQESADIISWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC(=NN=C1Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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